5-Anilino-1,3-diazinane-2,4,6-trione
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Overview
Description
5-Anilino-1,3-diazinane-2,4,6-trione is a chemical compound with the molecular formula C10H9N3O3This compound is part of the barbiturate family, which is known for its diverse applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anilino-1,3-diazinane-2,4,6-trione typically involves the reaction of barbituric acid with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Barbituric acid and aniline.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or water, with the temperature maintained at around 60-80°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix barbituric acid and aniline.
Temperature Control: Precise temperature control is maintained to ensure optimal reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5-Anilino-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups .
Scientific Research Applications
5-Anilino-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of neurology.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Anilino-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3-diazinane-2,4,6-trione: Similar structure but with a phenyl group instead of an anilino group.
5-Methyl-1,3-diazinane-2,4,6-trione: Contains a methyl group, leading to different chemical properties.
5-Ethyl-1,3-diazinane-2,4,6-trione: An ethyl group substitution, affecting its reactivity and applications.
Uniqueness
5-Anilino-1,3-diazinane-2,4,6-trione is unique due to its specific anilino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
6958-74-3 |
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Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-anilino-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H9N3O3/c14-8-7(9(15)13-10(16)12-8)11-6-4-2-1-3-5-6/h1-5,7,11H,(H2,12,13,14,15,16) |
InChI Key |
DXFUYLCZFPJMIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
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